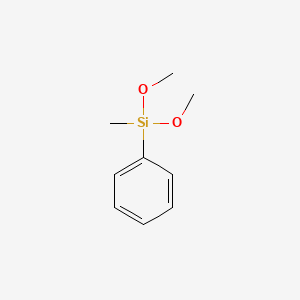

Dimethoxymethylphenylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQVSVBUMVSJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

202411-63-0 | |

| Record name | Dimethoxymethylphenylsilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202411-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044909 | |

| Record name | Dimethoxy(methyl)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-21-2 | |

| Record name | (Dimethoxymethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphenyldimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxymethylphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethoxy(methyl)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPHENYLDIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4782436VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Complex Reaction Pathways of Dimethoxymethylphenylsilane

Conventional Chemical Synthesis Approaches

The synthesis of dimethoxymethylphenylsilane can be achieved through several conventional chemical methods. These routes typically involve the formation of silicon-carbon and silicon-oxygen bonds, starting from various silicon precursors.

One documented method involves the reaction of chlorobenzene (B131634) with methyltrimethoxysilane. In this process, a suspension of sodium metal particles is added to a mixture of the two main reactants. The reaction is facilitated by the addition of 15-crown-5, a crown ether that helps to solvate the sodium cation, thereby increasing the reactivity of the nucleophile. The reaction proceeds at a controlled temperature of 38°C for 2 hours, yielding this compound upon filtration and vacuum distillation with a reported yield of 87%. chemicalbook.com

More general synthesis strategies for alkoxysilanes are also applicable. One common approach is the esterification of halogenosilanes, such as dichloromethylphenylsilane, with an alcohol like methanol (B129727). google.com This reaction results in the formation of the desired alkoxysilane and liberates hydrogen chloride, which often needs to be neutralized to drive the reaction to completion. google.comgoogle.com The use of metallic magnesium has been reported as a method to facilitate this reaction and neutralize the HCl byproduct simultaneously, offering an economical and environmentally friendlier process. google.com

Another route involves the reaction of an organosilicon hydride with an alcohol, catalyzed by transition metal complexes. For instance, tris(triphenylphosphine)chlororhodium has been used as a catalyst for the reaction between organosilicon hydrides and alcohols to produce alkoxysilanes. google.com

Recent advancements in green chemistry have introduced mechanochemical methods for the direct synthesis of alkoxysilanes. rsc.org These methods utilize mechanical activation, such as ball milling, to react elemental silicon directly with an alcohol. rsc.orgacs.org This approach can simplify the traditional multi-stage process by eliminating the need for pre-synthesis of reactive silicon precursors like chlorosilanes. rsc.org While not specifically detailed for this compound, these green methodologies represent a modern alternative to classical synthetic routes. rsc.orgacs.org

| Method | Reactants | Catalyst/Conditions | Reported Yield |

| Wurtz-Fittig type reaction | Chlorobenzene, Methyltrimethoxysilane | Sodium metal, 15-crown-5, 38°C | 87% chemicalbook.com |

| Esterification | Dichloromethylphenylsilane, Methanol | None specified (HCl byproduct) | Not specified |

| Catalytic Dehydrogenative Coupling | Organosilicon hydride, Alcohol | Tris(triphenylphosphine)chlororhodium | Not specified google.com |

| Mechanochemical Synthesis | Elemental Silicon, Alcohol | Mechanical milling (e.g., ball mill) | Not specified for DMMPS |

Biocatalytic Synthetic Routes for Polysiloxane Polymers Utilizing this compound as a Precursor

Biocatalysis presents an alternative, environmentally conscious approach to the synthesis of polysiloxanes, which traditionally relies on the hydrolysis of chlorinated silanes. rsc.orgrsc.org Research in this area has focused on using enzymes to catalyze the formation of the siloxane (Si-O-Si) backbone from alkoxysilane precursors. rsc.orgrsc.org this compound has been investigated as a potential monomer for the biocatalytic synthesis of polymethylphenylsiloxane. rsc.orgresearchgate.net

Enzymatic Catalysis in Si-O Bond Formation

The primary enzyme investigated for the biocatalytic synthesis of polysiloxanes is silicatein-α (Silα), which originates from marine sponges. rsc.orgrsc.org This enzyme is known to naturally catalyze the hydrolysis and condensation of silicon-oxygen bonds to form the silica (B1680970) spicules that constitute the skeletal structure of these sponges. rsc.orgrsc.org

In a synthetic context, researchers have repurposed Silα to catalyze the polymerization of dialkoxysilane precursors in non-aqueous media. rsc.org The fundamental process involves two key steps:

Hydrolysis: The enzyme catalyzes the hydrolysis of at least one of the alkoxide groups on the silane (B1218182) precursor (e.g., a methoxy (B1213986) group on this compound) to form a reactive silanol (B1196071) intermediate. rsc.orgrsc.org This step requires at least a catalytic amount of water. rsc.orgrsc.org

Condensation: The newly formed silanols then undergo condensation, catalyzed by the same enzyme, to form the Si-O-Si bonds that create the polymer backbone. rsc.orgrsc.org

This enzymatic approach has been successfully demonstrated for the formation of poly(dimethyl)siloxane (PDMS) from dimethyldimethoxysilane, yielding polymers with molecular weights in the range of 1000-2000 Da. rsc.orgrsc.org

Mechanistic Investigations of Biocatalytic Polymerization and Degradation Phenomena

The mechanism of silicatein-catalyzed polymerization hinges on the enzyme's ability to facilitate both hydrolysis and condensation reactions. rsc.orgrsc.org The reaction is typically carried out in an organic solvent, such as toluene, at elevated temperatures (e.g., 70-75°C) to promote the enzymatic activity. rsc.orgresearchgate.net

An interesting aspect of this biocatalytic system is the observation of polymer degradation over prolonged reaction times. rsc.orgrsc.org This suggests that the enzymatic process is reversible, with silicatein-α capable of catalyzing both the formation (polymerization) and the cleavage (degradation) of siloxane bonds. The equilibrium between these two processes can influence the final molecular weight and yield of the resulting polysiloxane. rsc.org

Influence of Silicon Substituents on Biocatalytic Efficiency

The efficiency of the biocatalytic polymerization is highly dependent on the steric and electronic properties of the substituents attached to the silicon atom of the precursor. rsc.org Research comparing different dialkoxysilane precursors has provided clear insights into the substrate specificity of silicatein-α. rsc.orgresearchgate.net

In comparative studies, while dimethyldimethoxysilane proved to be a viable substrate for polymerization, this compound did not yield any polymer under the same reaction conditions. rsc.orgresearchgate.net This lack of reactivity is attributed to the larger steric bulk of the phenyl group compared to the methyl group. researchgate.net The active site of the silicatein-α enzyme is likely constrained in a way that prevents the bulkier this compound molecule from binding effectively, thus inhibiting the catalytic process. rsc.orgresearchgate.net

| Precursor Substrate | Enzyme | Result of Polymerization Attempt | Reason for Outcome |

| Dimethyldimethoxysilane | Silicatein-α | Successful polymer formation rsc.orgresearchgate.net | Small methyl substituents fit into the enzyme's active site. rsc.org |

| This compound | Silicatein-α | No polymer formation observed rsc.orgresearchgate.net | The larger steric bulk of the phenyl group prevents effective binding to the enzyme's active site. researchgate.net |

Elucidation of Specific Reaction Pathways Involving this compound

Reductive Silylation Reactions

This compound can participate in specific reaction pathways such as reductive silylation. One documented example is its reaction with lithium metal in the presence of excess trimethylchlorosilane (Me3SiCl) in a tetrahydrofuran (B95107) (THF) solvent. chemicalbook.com This reaction is described as a Birch-type reductive silylation. chemicalbook.com Instead of only producing the expected simple silylation products, this reaction leads to a more complex outcome, yielding diastereomeric isomers of a contracted, five-membered ring product, specifically 2-[2,2-bis(trimethylsilyl)ethylidene]-1-methoxy-1-methyl-3,4,5-tris(trimethylsilyl)silolane. chemicalbook.com This demonstrates a complex reaction pathway involving ring contraction and extensive silylation. chemicalbook.com

Transformations Mediated by Lithium and Chlorotrimethylsilane (B32843) Systems

The reaction of this compound with lithium metal in the presence of chlorotrimethylsilane (TMSCl) can initiate a series of complex transformations. While specific studies on this compound are not extensively detailed in the reviewed literature, analogous reactions with other phenyl-substituted silanes provide insight into the potential pathways. The primary step likely involves the reductive cleavage of the silicon-phenyl bond by lithium metal. nih.govacs.org This process generates a highly reactive silyl (B83357) anion intermediate.

The reaction can be generalized as follows:

Ph-Si(Me)(OMe)₂ + 2 Li → Li⁺[Si(Me)(OMe)₂]⁻ + PhLi

In this proposed mechanism, the lithium metal transfers electrons to the phenylsilane, leading to the scission of the Si-C(phenyl) bond. The resulting silyl anion, [Si(Me)(OMe)₂]⁻, is stabilized as a lithium salt. Phenyl lithium is formed as a byproduct.

The role of chlorotrimethylsilane in this system is crucial. It acts as an efficient trapping agent for the anionic species generated in the reaction mixture. The silyl anion can react with TMSCl to form a new Si-Si bond, and the phenyl lithium can be quenched to form phenyltrimethylsilane.

Li⁺[Si(Me)(OMe)₂]⁻ + Cl-Si(Me)₃ → (Me)₃Si-Si(Me)(OMe)₂ + LiCl PhLi + Cl-Si(Me)₃ → Ph-Si(Me)₃ + LiCl

| Reactant | Reagent(s) | Proposed Intermediate(s) | Final Product(s) |

| This compound | Lithium, Chlorotrimethylsilane | Methyldimethoxysilyl anion, Phenyl lithium | 1,1,1-trimethyl-2-methyl-2,2-dimethoxydisilane, Phenyltrimethylsilane |

Unexpected Intramolecular Ring Contraction Pathways and Silacyclopentane (B13830383) Derivative Formation

The formation of silacyclopentane derivatives from this compound through intramolecular ring contraction represents a theoretically intriguing but experimentally unconfirmed pathway in the reviewed literature. Such transformations are generally rare and would require specific reaction conditions to facilitate the activation of a C-H bond on the phenyl ring and subsequent intramolecular cyclization.

One hypothetical pathway could involve the generation of a silyl radical or a silylene intermediate. For instance, under high-temperature pyrolytic conditions or through photochemical activation, the cleavage of a Si-C or Si-O bond could occur, leading to highly reactive species. These intermediates could then potentially undergo intramolecular insertion into a C-H bond of the phenyl ring, leading to a strained bicyclic intermediate that rearranges to a more stable silacyclopentane derivative.

Another speculative route could be initiated by a metal-mediated C-H activation. A transition metal catalyst could oxidatively add to an ortho C-H bond of the phenyl group, followed by reductive elimination to form a five-membered ring containing silicon. However, such a pathway would be highly dependent on the choice of catalyst and reaction conditions.

It is important to note that these are proposed mechanisms based on known reactivity patterns in organosilicon chemistry and are not documented specifically for this compound. Ring contraction reactions are known for other types of cyclic compounds, such as cyclic silyl enol ethers, but the direct intramolecular ring contraction of an aromatic silane like this compound to a silacyclopentane derivative remains an area for further investigation. osaka-u.ac.jp

Surface Modification Reaction Mechanisms

This compound is widely utilized as a surface modifying agent, particularly for materials possessing hydroxyl groups on their surface, such as glass, silica, and various metal oxides. nih.govnottingham.ac.uk The mechanism of surface modification involves a two-step process: hydrolysis of the methoxy groups followed by condensation with the surface hydroxyls. thieme-connect.de

The initial step is the hydrolysis of the this compound molecule in the presence of water. This reaction can be catalyzed by either an acid or a base. The methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming a reactive silanol intermediate, methylphenylsilanediol.

Ph-Si(Me)(OMe)₂ + 2 H₂O ⇌ Ph-Si(Me)(OH)₂ + 2 MeOH

This hydrolysis step is crucial as it generates the species that will ultimately bind to the substrate surface. The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of catalysts. gelest.comchemicalbook.com

The second step is the condensation reaction between the newly formed silanol groups and the hydroxyl groups present on the substrate surface (e.g., Si-OH on a silica surface). This reaction forms a stable, covalent siloxane bond (Si-O-Si) between the silane and the surface. thieme-connect.de Additionally, the silanol intermediates can also undergo self-condensation with each other to form a polysiloxane network on the surface. thieme-connect.de

Substrate-OH + HO-Si(Me)(Ph)-OH → Substrate-O-Si(Me)(Ph)-OH + H₂O 2 Ph-Si(Me)(OH)₂ → (HO)(Ph)(Me)Si-O-Si(Me)(Ph)(OH) + H₂O

This process results in the formation of a self-assembled monolayer (SAM) or a thin film of methylphenylpolysiloxane on the substrate. acs.orgresearchgate.netacs.org The phenyl and methyl groups of the silane are oriented away from the surface, modifying its properties, such as increasing its hydrophobicity. core.ac.uk The robustness of the resulting coating is due to the strong covalent bonds formed with the substrate and the cross-linking within the siloxane film. acs.org

| Step | Reaction | Key Features |

| 1. Hydrolysis | Ph-Si(Me)(OMe)₂ + 2 H₂O ⇌ Ph-Si(Me)(OH)₂ + 2 MeOH | Formation of reactive silanol intermediates. Catalyzed by acid or base. |

| 2. Condensation | Substrate-OH + Silanol → Substrate-O-Si bond | Formation of covalent siloxane bonds with the surface. |

| 3. Self-Condensation | Silanol + Silanol → Si-O-Si network | Cross-linking of silane molecules to form a stable film. |

Hydrolysis and Condensation Mechanisms in Sol-Gel Processing Systems

This compound can be employed as a precursor in sol-gel processing to synthesize hybrid organic-inorganic materials. nih.gov The underlying chemistry of the sol-gel process involves the same fundamental reactions of hydrolysis and condensation as in surface modification, but occurring throughout a bulk solution to form a three-dimensional network. d-nb.infoacs.org

The process is typically initiated by mixing the silane precursor with water and a mutual solvent, such as an alcohol, often in the presence of an acid or base catalyst. acs.org

Hydrolysis: The hydrolysis of the methoxy groups of this compound is the first step, leading to the formation of methylphenylsilanetriol (if complete hydrolysis occurs, though partial hydrolysis is common).

Ph-Si(Me)(OMe)₂ + 2 H₂O ⇌ Ph-Si(Me)(OH)₂ + 2 MeOH

The pH of the reaction mixture significantly influences the kinetics of hydrolysis. Under acidic conditions, the reaction is typically faster and proceeds via protonation of the alkoxy group, making it a better leaving group. osaka-u.ac.jp Basic catalysis involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. gelest.com

Condensation: Following hydrolysis, the resulting silanol groups undergo condensation reactions to form siloxane (Si-O-Si) bonds. This can occur through two primary pathways: water-producing condensation and alcohol-producing condensation.

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a molecule of methanol. ≡Si-OH + MeO-Si≡ → ≡Si-O-Si≡ + MeOH

The relative rates of hydrolysis and condensation, which are heavily dependent on the catalyst and reaction conditions, determine the structure of the final gel. Acid catalysis tends to favor hydrolysis and results in more linear or randomly branched polymer chains, leading to a finer gel network. In contrast, base catalysis promotes condensation, leading to more highly cross-linked, particulate structures. As the condensation reactions proceed, the viscosity of the sol increases until a continuous network is formed, a point known as the gel point. The resulting gel is a biphasic system consisting of a solid siloxane network and a liquid phase entrapped within its pores.

| Catalyst | Effect on Hydrolysis | Effect on Condensation | Resulting Gel Structure |

| Acid | Fast | Slower than hydrolysis | Linear or randomly branched polymers, fine network |

| Base | Slower than condensation | Fast | Highly cross-linked, particulate network |

Advanced Polymer Science and Polymer Modification Strategies Utilizing Dimethoxymethylphenylsilane

Polymerization Dynamics of Dimethoxymethylphenylsilane as a Monomer and Co-Monomer

This compound serves as a critical bifunctional building block in the synthesis of advanced silicone polymers. Its unique structure, featuring two hydrolyzable methoxy (B1213986) groups and two stable organic substituents (methyl and phenyl), allows it to participate in polymerization reactions both as a chain-extending monomer and as a branching or co-monomer, leading to a wide array of materials with tailored properties.

This compound is an essential intermediate and fundamental raw material for producing methyl phenyl silicone oils and specialized phenyl resins. made-in-china.comcfmats.commade-in-china.commade-in-china.com Its incorporation into a polysiloxane backbone introduces Phenyl-Methyl-Siloxane units, which are instrumental in modifying the properties of standard polydimethylsiloxane (B3030410). The phenyl groups enhance thermal stability, oxidation resistance, radiation resistance, and lubricity compared to their dimethyl counterparts. rissochem.comgoogle.com

In the synthesis of these polymers, this compound undergoes hydrolysis and polycondensation. The methoxy groups (Si-OCH₃) react with water to form reactive silanol (B1196071) groups (Si-OH), releasing methanol (B129727) as a byproduct. These silanol groups then condense with each other or with silanol groups on other monomers (like dimethyldimethoxysilane) to form stable siloxane (Si-O-Si) bonds, building the polymer chain. By controlling the ratio of this compound to other silane (B1218182) monomers, the phenyl content of the resulting silicone oil or resin can be precisely adjusted to achieve desired characteristics, such as a specific refractive index or low-temperature performance. google.com For instance, it is a key raw material in the synthesis of branched methyl and phenyl silicone oils made-in-china.com and is used to create silicone derivatives with unique structures and superior mechanical properties. cfmats.commade-in-china.comrissochem.com A patented method highlights the use of specific precursors to create methyl phenyl silicone oils with a uniform, near-alternating distribution of phenyl-siloxy and dimethyl-siloxy units, resulting in excellent transparency and thermal stability. google.com

Table 1: Role of this compound in Silicone Polymer Synthesis

| Polymer Type | Function of this compound | Resulting Property Enhancement | Citations |

|---|---|---|---|

| Methyl Phenyl Silicone Oils | Monomer / Intermediate | Improved thermal stability, radiation resistance, lubricity | rissochem.comgoogle.com |

| Specialized Phenyl Resins | Monomer / Intermediate | High-temperature resistance, enhanced mechanical properties | cfmats.comsilfluosilicone.comsilicorex.com |

The kinetics of silane polymerization are critical for controlling the molecular weight, polydispersity, and architecture of the final polymer. While specific, detailed kinetic studies on the homopolymerization of this compound are not extensively published, the principles of controlled polymerization are directly applicable. The polymerization rate and mechanism are highly dependent on factors such as the catalyst, temperature, and presence of reactants like water. For example, the polymerization process can be activated by the presence of hydrochloric acid. dgunionchem.com

Kinetic studies of related systems show that polymerization can be very rapid, with monomer conversion completing in seconds to minutes under specific catalytic conditions. researchgate.net In controlled polymerization, the goal is to minimize undesirable side reactions, such as intramolecular cyclization, and to ensure that all polymer chains grow at a similar rate. This leads to polymers with a narrow molecular weight distribution (low polydispersity index, PDI), which is crucial for high-performance applications. Techniques like anionic polymerization have been shown to produce polysilylethylenes with PDI values as low as 1.02, indicating a high degree of control over the polymerization process. hkust.edu.hk The kinetics of such reactions are often complex, with initiation, propagation, and termination steps whose rates dictate the final polymer properties. mdpi.com

Table 2: Factors Influencing Polymerization Kinetics

| Parameter | Influence on Polymerization | Potential Outcome | General References |

|---|---|---|---|

| Catalyst/Initiator | Governs reaction mechanism and rate of initiation/propagation. | Can enable controlled ("living") polymerization, leading to low PDI. | hkust.edu.hkulisboa.pt |

| Temperature | Affects rates of all reaction steps (initiation, propagation, termination). | Higher temperatures can increase reaction rate but may reduce control and stereospecificity. | hkust.edu.hkulisboa.pt |

| Monomer Concentration | Influences the rate of propagation. | Can be adjusted to tune molecular weight and reaction speed. | nih.gov |

| Solvent | Can affect catalyst activity and chain conformation. | May influence polymer chain length and solubility. | nih.gov |

Stereospecific polymerization, which controls the three-dimensional arrangement of atoms along the polymer chain, can lead to materials with highly ordered structures and unique properties, such as crystallinity and chirality. While polymers with stereogenic carbon centers are common, creating optically active polymers with stereogenic silicon centers is a more specialized field of research. hkust.edu.hk

This compound has been utilized as a starting material in the synthesis of optically active polymers. hkust.edu.hk In a notable study, this compound was used as a precursor to synthesize a chiral silylalkene monomer, S-(+)-MeNpPhSi*Vi. This was achieved through a series of reactions, including a platinum-catalyzed hydrosilylation that proceeded with a high degree of retention of configuration at the silicon center. The subsequent anionic polymerization of this chiral monomer using an achiral initiator (n-BuLi) yielded an optically active poly(silylethylene) with a polyethylene (B3416737) main chain and bulky, chiral silyl (B83357) side groups. This demonstrates a pathway from an achiral silicon source like this compound to complex, optically active polymers. Such chiral polymers are of significant interest for applications in enantioselective separation, chiral recognition, and advanced optical materials. mdpi.comnii.ac.jprsc.org

Controlled Polymerization Techniques and Kinetic Studies

Functionality as a Silane Crosslinker within Polymeric Networks

Beyond its role as a monomer, this compound is widely employed as a crosslinking agent. Its two methoxy groups provide the necessary reactivity to form bridges between polymer chains, creating a durable three-dimensional network. This crosslinking functionality is pivotal for transforming liquid or gummy silicone polymers into solid, elastomeric materials.

This compound is particularly suitable as a crosslinker for silicone rubbers, especially in High-Temperature Vulcanized (HTV) methyl phenyl silicone rubber formulations. cfmats.commade-in-china.commade-in-china.comrissochem.com Vulcanization, or curing, is the process of forming crosslinks within the polymer matrix. For this compound, this typically occurs via a moisture-curing mechanism. The methoxy groups hydrolyze in the presence of moisture to form silanol (Si-OH) groups. These silanols are highly reactive and readily condense with other silanols present on the silicone polymer chains, forming strong and stable siloxane (Si-O-Si) crosslinks and releasing methanol.

The incorporation of this compound as a crosslinker or co-monomer significantly enhances the thermomechanical and thermoxidative properties of the resulting polymers. cfmats.comrissochem.comsilfluosilicone.com

Thermomechanical Enhancement: The formation of a dense, crosslinked network restricts the movement of polymer chains relative to one another. This increases the material's stiffness (storage modulus) and its glass transition temperature (Tg). rsc.orgnih.gov The rigid phenyl groups introduced by the silane further contribute to the stiffness and structural integrity of the polymer at elevated temperatures. This results in a material that better retains its mechanical properties, such as strength and elasticity, when exposed to heat. nih.gov

Thermoxidative Enhancement: Thermoxidative stability refers to a material's resistance to chemical degradation caused by the combined effects of heat and oxygen. The Si-O-Si bonds that form the crosslinks and the polymer backbone are inherently strong and thermally stable. Furthermore, the phenyl groups on the silicon atoms are more resistant to oxidation than methyl groups. google.com This combination of a stable siloxane network and robust phenyl groups helps protect the polymer from chain scission and other degradation reactions that would otherwise occur at high temperatures, thereby extending the service life of the material in harsh environments. ifremer.frresearchgate.netmdpi.com

Table 3: Property Enhancements in Polymers Modified with this compound

| Property | Nature of Enhancement | Underlying Mechanism | Citations |

|---|---|---|---|

| Heat Resistance | Increased service temperature. | Stable Si-O-Si crosslinks and inherent stability of phenyl groups. | cfmats.comrissochem.comsilicorex.com |

| Oxidation Resistance | Reduced degradation in the presence of air at high temperatures. | Phenyl groups are less susceptible to oxidation than alkyl groups. | cfmats.comrissochem.commdpi.com |

| Radiation Resistance | Improved stability when exposed to various forms of radiation. | Phenyl groups help to dissipate energy from radiation. | rissochem.comsilfluosilicone.comsilfluosilicone.com |

| Thermomechanical Stability | Higher glass transition temperature (Tg) and storage modulus. | Creation of a rigid, 3D crosslinked network. | rsc.orgnih.gov |

Applications in High-Temperature Vulcanized Methyl Phenyl Silicone Rubbers

Strategic Integration as a Polymer Property Modifier

This compound serves as a versatile and highly effective monomer and modifier in advanced polymer science. Its unique structure, featuring two hydrolyzable methoxy groups and a bulky, stable phenyl group attached to a silicon atom, allows for its strategic integration into various polymer systems. This integration is primarily aimed at enhancing specific material properties, leading to high-performance polymers suitable for demanding applications. The methoxy groups provide a reactive pathway for incorporation into polymer matrices through hydrolysis and condensation, forming stable siloxane (Si-O-Si) linkages. Simultaneously, the phenyl group imparts significant improvements in thermal, oxidative, and radiation resistance.

Imparting Enhanced Heat Resistance to Various Organic Polymers

The incorporation of this compound into organic polymer backbones is a proven strategy for significantly increasing their thermal stability. The enhancement mechanism operates on several principles. Firstly, the introduction of the phenyl group itself adds steric hindrance and rigidity to the polymer chains, restricting their thermal motion and thus increasing the glass transition temperature (Tg). Secondly, upon hydrolysis of the methoxy groups, the silane cross-links within the polymer matrix. This creates a network of highly stable Si-O-Si bonds, which have a higher bond energy (~106 kcal/mol) compared to the carbon-carbon bonds (~83 kcal/mol) that form the backbone of most organic polymers. shinetsusilicone-global.com This robust, cross-linked network effectively elevates the temperature at which thermal degradation begins.

Detailed research findings have demonstrated the efficacy of this approach. In studies involving the modification of phenolic resins with methyl-phenyl-dimethoxy silane, a significant improvement in thermal oxidative stability was observed. researchgate.net The temperature for 50% weight loss of the modified resin increased from 567°C to 601°C, and the residual weight of the composite at high temperatures was also improved. researchgate.net This enhancement is attributed to the silane's ability to protect the phenolic hydroxyl groups from oxidation and to form a stable, silicon-based char upon decomposition. cnrs.frresearchgate.net Under extreme ablative conditions, the silicon component can form silicon carbide (SiC), which has a very high melting point and further improves heat-shielding performance. researchgate.net

The table below illustrates the typical improvements in thermal properties observed when an organic polymer, such as a phenolic resin, is modified with this compound.

| Property | Standard Phenolic Resin | Phenolic Resin Modified with this compound | Source of Finding |

|---|---|---|---|

| Glass Transition Temperature (Tg) | ~150 °C | Increased (due to cross-linking and steric hindrance) | specialchem.com |

| Onset of Thermal Degradation (TGA) | ~350 °C | Elevated by >40 °C | researchgate.net |

| Temperature at 50% Weight Loss (in air) | 567 °C | 601 °C | researchgate.net |

| Char Yield / Residual Weight at 900 °C (in N₂) | ~55% | Increased by >8% | researchgate.net |

Conferring Improved Oxidation and Radiation Resistance Capabilities

Beyond thermal stability, the integration of this compound provides polymers with superior resistance to both oxidative and radiation-induced degradation.

Oxidation Resistance: The mechanism for enhanced oxidation resistance is primarily linked to the behavior of the silicon component at elevated temperatures in the presence of oxygen. When a polymer modified with this silane is exposed to high heat, the silane components migrate to the surface and are oxidized to form a stable, inert, and continuous layer of silica (B1680970) (silicon dioxide, SiO₂). cnrs.fr This silica-rich layer acts as a physical barrier, effectively hindering the diffusion of oxygen into the bulk polymer. cnrs.frresearchgate.net By preventing oxygen from reaching the organic polymer backbone, it significantly slows the rate of thermo-oxidative degradation, preserving the material's structural and mechanical integrity for longer periods at high temperatures.

Radiation Resistance: The improved radiation resistance is largely attributed to the presence of the phenyl groups. Aromatic structures, like the benzene (B151609) ring of the phenyl group, are known to be exceptionally robust against high-energy radiation (e.g., gamma rays). researchgate.netacs.org The delocalized pi-electron system within the aromatic ring can absorb and dissipate large amounts of radiation energy through resonance stabilization, a process sometimes referred to as the "sponge effect". ichtj.waw.pl This effectively shields the more vulnerable single bonds of the main polymer chain from radiation-induced scission. By harmlessly dissipating the energy, the phenyl groups prevent the formation of free radicals that would otherwise lead to chain degradation and loss of mechanical properties. researchgate.netichtj.waw.pl Furthermore, the cross-linking action of the silane can counteract the effects of chain scission that may still occur, helping to maintain the polymer's molecular weight and network structure. iaea.org

Molecular Modification of Silicone Fluids for Specialized Applications

This compound is a crucial intermediate for the synthesis of methyl phenyl silicone fluids and resins. cfmats.com Standard silicone fluids, like polydimethylsiloxane (PDMS), are known for their thermal stability and lubricity, but the introduction of phenyl groups via co-polymerization with monomers like this compound imparts a range of specialized properties.

The bulky phenyl groups disrupt the crystallization of the siloxane chains at low temperatures and increase the oxidative stability at high temperatures. This results in fluids with an exceptionally wide operating temperature range. osisilicones.com Research shows that phenyl-modified silicone oils exhibit better heat and oxidation resistance than standard methyl silicone oil and can be used for extended periods at temperatures up to 300°C. silibasesilicone.com

These enhanced characteristics make phenyl silicone fluids suitable for a variety of specialized, high-performance applications:

High-Temperature Heat Transfer Fluids: Used in heat-treating baths and instrument calibration baths where stable thermal properties are essential. osisilicones.com

High-Temperature Lubricants: Formulated into greases and oils for lubricating instruments, bearings, and chains operating continuously at high temperatures, such as in ovens and dryers. silibasesilicone.com

Radiation-Resistant Fluids: Employed as high-heat carriers in specialized environments like nuclear power plants. silibasesilicone.com

High-Refractive-Index Materials: The phenyl groups increase the refractive index of the silicone fluid. This property is leveraged in personal care products to enhance shine in hair care and gloss in cosmetics, and in optical components like LEDs as an encapsulant for refractive index matching. siliconesandmore.comandisil-personal-care.com

High-Vacuum Diffusion Pump Fluids: The low volatility and high thermal stability make them ideal for creating high-vacuum environments.

The table below compares the general properties of a standard dimethyl silicone fluid with a phenyl-modified silicone fluid.

| Property | Dimethyl Silicone Fluid (PDMS) | Methyl Phenyl Silicone Fluid | Source of Finding |

|---|---|---|---|

| Maximum Use Temperature | ~230 °C | >250 °C (up to 300°C) | osisilicones.comsilibasesilicone.com |

| Oxidation Resistance | Good | Excellent | osisilicones.comsilibasesilicone.com |

| Radiation Resistance | Fair | Good | osisilicones.com |

| Refractive Index | ~1.40 | 1.46 - 1.51+ | andisil-personal-care.com |

| Organic Compatibility | Limited | Good | osisilicones.comsiliconesandmore.com |

Catalytic and Reagent Applications of Dimethoxymethylphenylsilane in Chemical Transformations

Role as a Catalyst or Reagent in Sophisticated Organic Synthesis Protocols

Dimethoxymethylphenylsilane serves as a valuable reagent and intermediate in the field of organic synthesis. mdpi.commdpi.com Its primary function is to introduce methoxy (B1213986) and methylphenylsilyl groups into various molecules, a process that can be crucial for creating complex chemical structures. mdpi.com The reactivity of the dimethoxy groups allows for selective transformations under specific reaction conditions. mdpi.com

In synthetic chemistry, the compound is used as a precursor for the creation of more complex functionalized silanes and siloxanes. google.com It can act as a protecting group for alcohols, a common strategy in multi-step synthesis to temporarily mask a reactive functional group while other parts of a molecule are modified. mdpi.com Furthermore, it is a basic raw material for synthesizing methyl phenyl silicone oils and branched organosilicon resins. evonik.comuwaterloo.ca Its role as an intermediate extends to the pharmaceutical industry, highlighting its importance in the synthesis of complex organic molecules. mdpi.com Research has also documented its reaction with other complex organometallic reagents, such as trisilaallene and 2-germadisilaallene, indicating its utility in sophisticated chemical transformations. diva-portal.org

Utilization as a Cross-linking Agent in Chemical Reactions

One of the most significant industrial applications of this compound is as a cross-linking agent. google.comresearchgate.net It is particularly effective for room temperature vulcanized (RTV) silicone rubber. evonik.comuwaterloo.ca In this process, the methoxy groups on the silane (B1218182) hydrolyze in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl-terminated polymer chains and with each other, creating a stable, three-dimensional cross-linked network. This network structure is what imparts the desirable mechanical properties, such as durability and elasticity, to the finished silicone rubber product. researchgate.net

Beyond RTV silicone rubbers, it is also used for high-temperature vulcanized methyl phenyl silicone rubbers and can be employed in the manufacture of other silicon resin materials. researchgate.netmdpi.comresearchgate.net

| Application Area | Function | Resulting Product/Material | Reference |

|---|---|---|---|

| Silicone Rubber | Cross-linking agent for Room Temperature Vulcanized (RTV) systems. | Durable and elastic silicone rubber. | evonik.comuwaterloo.caresearchgate.net |

| High-Temperature Systems | Processing agent for high-temperature vulcanized methyl phenyl silicone rubbers. | Heat-resistant silicone rubbers. | mdpi.comresearchgate.net |

| Resin Synthesis | Intermediate and cross-linker. | Organosilicon resins and other materials. | researchgate.net |

Efficacy as a Surface Modifier in Diverse Chemical Systems

This compound is widely employed as a surface modifier and coupling agent, bridging the interface between inorganic and organic materials. google.com Its bifunctional nature is key to this application. The hydrolyzable methoxy groups can react with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and ceramics, forming stable covalent bonds. The organophilic phenyl and methyl groups remain oriented away from the surface, enhancing compatibility and adhesion with organic polymers and coatings. google.com

This modification improves the mechanical strength, heat resistance, and moisture resistance of composite materials. evonik.comuwaterloo.ca It is used as a surface treatment for fiberglass and as an external treatment agent for reinforced plastic laminates to enhance these properties. evonik.comuwaterloo.ca In the electronics, aerospace, and coatings industries, it functions as an adhesion promoter in adhesive and sealant formulations, ensuring durable bonds between dissimilar materials. mdpi.commdpi.com This surface functionalization can also be used to impart specific properties, such as hydrophobicity or increased chemical resistance, to the treated materials. google.com

| Industry/Application | Substrate | Function | Improved Property | Reference |

|---|---|---|---|---|

| Composites | Fiberglass, Reinforced Plastics | Surface Treatment Agent | Mechanical Strength, Heat Resistance, Moisture Resistance | evonik.comuwaterloo.ca |

| Adhesives & Sealants | Glass, Metal, Plastic, Ceramics | Adhesion Promoter, Coupling Agent | Bonding Strength, Durability | mdpi.com |

| Electronics & Aerospace | Various components | Adhesion Promoter, Surface Modifier | Adhesion, Heat & Oxidation Resistance | mdpi.commdpi.com |

| Paints & Coatings | General Substrates | Adhesion Promoter | Durability, Flexibility | mdpi.com |

Contributions as an External Electron Donor in Specific Polymerization Catalysis (e.g., Propylene Polymerization)

In the production of polypropylene, Ziegler-Natta catalysts are widely used to achieve high linearity and stereoselectivity. These catalyst systems, typically comprising a titanium compound on a magnesium chloride support and an organoaluminum co-catalyst, often include a third component known as an external electron donor (EED). researchgate.net The role of the EED is critical for controlling the polymer's properties, particularly its stereoregularity (isotacticity), molecular weight, and molecular weight distribution. mdpi.comgoogle.com

While various alkoxysilanes, such as dicyclopentyldimethoxysilane (B162888) (D-donor) and cyclohexyl(methyl)dimethoxysilane (C-donor), are well-documented and commercially used as external donors mdpi.comresearchgate.net, the specific application of this compound in this capacity is not as widely reported in the scientific literature. However, as a member of the alkoxysilane family, its potential function would be governed by the same principles that guide other silane donors.

| External Donor Type | Example Compound | Primary Effects on Polymer | Reference |

|---|---|---|---|

| Dialkoxydialkylsilane (D-Donor) | Dicyclopentyldimethoxysilane | High stereoselectivity (isotacticity), high catalyst activity. | mdpi.comresearchgate.net |

| Dialkoxydialkylsilane (C-Donor) | Cyclohexyl(methyl)dimethoxysilane | Good stereoselectivity, commonly used industrial standard. | mdpi.comresearchgate.net |

| Dialkoxydialkylsilane (P-Donor) | Diisopropyldimethoxysilane | Lower polydispersity indices. | researchgate.net |

| Aminosilane | Dipiperidyldimethoxysilane | Produces polymer with higher molecular weight, very sensitive to hydrogen. | mdpi.com |

Materials Science Innovations and Engineering Applications with Dimethoxymethylphenylsilane

Development of Advanced Adhesion Promoters and Coupling Agents

Dimethoxymethylphenylsilane is widely utilized as a coupling agent and adhesion promoter, enhancing the bond between dissimilar materials, particularly at the organic-inorganic interface. nbinno.comrussoindustrial.ru This capability is fundamental to the performance and durability of a wide range of composite materials and coatings. nbinno.comrussoindustrial.ru

Facilitation of Interfacial Bonding in Organic-Inorganic Composite Materials

In the realm of composite materials, the interface between the organic polymer matrix and the inorganic reinforcement (such as glass fibers or mineral fillers) is often a weak point susceptible to environmental degradation. alibaba.comresearchgate.net this compound addresses this challenge by forming a chemical bridge between these two disparate phases. researchgate.net The methoxy (B1213986) groups on the silane (B1218182) hydrolyze to form silanol (B1196071) groups, which can then condense with hydroxyl groups present on the surface of inorganic materials like silica (B1680970) and glass fibers, forming stable covalent Si-O-M bonds (where M is a metal or silicon atom). researchgate.netmdpi.com Simultaneously, the phenyl group of the silane can interact with the organic polymer matrix, improving compatibility and adhesion. researchgate.net This enhanced interfacial bonding leads to composite materials with improved mechanical properties, such as increased strength and toughness, as well as greater resistance to moisture and other environmental factors. alibaba.comresearchgate.netresearchgate.net

Optimization of Adhesion in Paints, Coatings, Adhesives, and Sealants

The performance of paints, coatings, adhesives, and sealants is heavily dependent on their ability to adhere to various substrates. numberanalytics.com this compound is incorporated into these formulations to act as an adhesion promoter, improving the bond strength and durability on substrates like glass, metal, and ceramics. nbinno.comrissochem.com It can be used as either a primer applied to the substrate before the main coating or as an additive directly mixed into the formulation. russoindustrial.ru

When used as a primer, the silane chemically modifies the substrate surface, making it more receptive to the subsequent coating. microchemicals.com As an additive, it migrates to the interface during curing to form strong bonds. russoindustrial.ru The inclusion of this compound in these formulations leads to several benefits, including:

Improved Adhesion: Creates a stronger, more durable bond between the coating or adhesive and the substrate. nbinno.comrussoindustrial.ru

Enhanced Moisture Resistance: The stable covalent bonds formed at the interface are resistant to hydrolysis, preventing delamination in humid or wet environments. nbinno.comrussoindustrial.ru

Increased Flexibility: Can improve the flexibility of the adhesive or sealant, which is crucial in applications where movement or thermal expansion and contraction are expected. nbinno.com

The versatility of silyl-modified polymers in adhesives and sealants allows for the formulation of products with tailored properties, such as high initial tack and specific curing characteristics, to meet the demands of various industries including construction and automotive. evonik.comonlytrainings.com

Formulation and Performance in Electronic Packaging Materials

In the electronics industry, this compound plays a role in the formulation of materials used for packaging and protecting sensitive electronic components. cfmats.comsilfluosilicone.com These materials, such as encapsulants for semiconductors, must provide robust protection against moisture, heat, and mechanical stress. silfluosilicone.comresearchgate.net

The addition of this compound to these formulations enhances the adhesion between the encapsulating material and the electronic components, which is critical for preventing moisture ingress and subsequent corrosion or device failure. silfluosilicone.comresearchgate.net Its ability to improve the thermal stability and heat resistance of polymers is also a significant advantage in electronic applications where heat dissipation is a concern. cfmats.comsilfluosilicone.com The use of silicone-based materials, for which this compound can be an intermediate, is common in electronics due to their low moisture uptake and ability to withstand harsh environmental conditions. researchgate.net

Integration into High-Performance Aerospace Materials

The aerospace industry continuously seeks materials with high strength-to-weight ratios, exceptional thermal stability, and resistance to harsh environmental conditions. aipprecision.compmcplastics.com this compound is utilized in the preparation of advanced composite materials and coatings for aerospace applications. cfmats.comsilfluosilicone.commade-in-china.com

Furthermore, the compound's ability to improve the heat resistance, oxidation resistance, and radiation resistance of polymers makes it a valuable additive for materials used in demanding aerospace environments. cfmats.comsilfluosilicone.com High-performance polymers such as PEEK, PEI, and PPS, often used in aerospace components, benefit from enhanced adhesion and environmental resistance provided by silane coupling agents. pmcplastics.comaddcomposites.com The development of polymer composite materials based on fluoropolymers and aromatic polyamides, for example, has resulted in materials with high strength and low density suitable for modern aircraft and spacecraft. scinn-eng.org.ua

Fabrication of Advanced Optical Devices and Specialized Lens Coatings

In the field of optics, this compound is employed in the fabrication of advanced optical devices and specialized lens coatings. silfluosilicone.com Its function as an adhesion promoter is critical for ensuring the durability of anti-reflective and other functional coatings on glass and plastic lenses. korvustech.comzennioptical.com

These coatings, which can be composed of multiple thin layers, enhance the optical performance of lenses by reducing glare, increasing light transmission, and providing a scratch-resistant, easy-to-clean surface. zennioptical.comzeiss.co.in The adhesion of these layers to the lens substrate is paramount for their longevity. This compound helps to create a strong bond between the inorganic lens material and the organic or organometallic coating layers. silfluosilicone.comzennioptical.com The sol-gel process, a common method for applying these coatings, often utilizes alkoxysilanes like this compound as precursors. korvustech.comsigmaaldrich.com

The use of silanes in lens coatings contributes to:

Enhanced Durability: Improves the scratch resistance of plastic lenses by enabling strong adhesion of hard coatings. zeiss.co.in

Improved Optical Clarity: Ensures the integrity of anti-reflective coatings, leading to better light transmission and reduced glare. zennioptical.comzeiss.co.in

Surface Properties: Facilitates the application of hydrophobic and oleophobic topcoats that repel water and oils, making lenses easier to clean. zennioptical.com

Preparation of Organic-Inorganic Hybrid Materials and Sol-Gel Derived Systems

This compound is a key precursor in the synthesis of organic-inorganic hybrid materials and systems derived from the sol-gel process. tcichemicals.com The sol-gel process is a versatile wet-chemical technique used to produce a wide variety of materials, including ceramics, glasses, and hybrid composites, often at lower temperatures than traditional methods. wikipedia.org

The process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a colloidal solution (sol) which then evolves into a gel-like network. wikipedia.orgnumberanalytics.com The use of organically modified silanes like this compound allows for the incorporation of organic functionalities into the inorganic network, resulting in hybrid materials with tailored properties. sigmaaldrich.comazonano.com

These organic-inorganic hybrid materials can exhibit a unique combination of properties, such as the mechanical strength and thermal stability of a ceramic with the flexibility and processability of a polymer. researchgate.net The phenyl group in this compound, for instance, can impart specific optical or electronic properties to the final material. Applications for these sol-gel derived hybrid materials are diverse and include the creation of functional coatings, porous materials for catalysis, and materials for biomedical applications. numberanalytics.comazonano.com

Table of Research Findings on this compound Applications

| Application Area | Function of this compound | Resulting Material Improvement |

|---|---|---|

| Organic-Inorganic Composites | Coupling Agent | Enhanced interfacial adhesion, improved mechanical strength and moisture resistance. alibaba.comresearchgate.net |

| Paints, Coatings, Adhesives, Sealants | Adhesion Promoter | Increased bond strength and durability, enhanced moisture resistance, improved flexibility. nbinno.comrussoindustrial.ru |

| Electronic Packaging | Adhesion Promoter, Polymer Modifier | Improved adhesion of encapsulants, enhanced thermal stability and moisture resistance. cfmats.comsilfluosilicone.com |

| Aerospace Materials | Coupling Agent, Polymer Modifier | Increased strength-to-weight ratio of composites, improved heat, oxidation, and radiation resistance. cfmats.comsilfluosilicone.comati.org.uk |

| Optical Devices & Lens Coatings | Adhesion Promoter | Enhanced durability of anti-reflective and hard coatings, improved scratch resistance. silfluosilicone.comzennioptical.comzeiss.co.in |

| Organic-Inorganic Hybrid Materials | Sol-Gel Precursor | Formation of materials with tailored properties combining organic and inorganic characteristics. sigmaaldrich.comazonano.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| PEEK (Polyetheretherketone) |

| PEI (Polyetherimide) |

| PPS (Polyphenylene Sulfide) |

| Tetraethyl orthosilicate (B98303) (TEOS) |

| Titanium isopropoxide |

| Aluminum nitrate |

| Di-glycidyl ether of bisphenol A (DGEBA) |

| Hexamethyldisilazane (HMDS) |

Applications in Chiral Stationary Phases for Chromatographic Enantioseparation

The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical process in the pharmaceutical, chemical, and agricultural industries. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for achieving this separation. The effectiveness of a CSP is highly dependent on the chiral selector, which is immobilized onto a solid support, typically silica gel. The choice of the linking agent to attach the chiral selector to the support is crucial for the stability and performance of the CSP. In this context, organosilanes like this compound play a role as precursors in the synthesis of specific chiral silanes that can be developed into CSPs.

Synthesis of Chiral Silanes for CSPs

Research has demonstrated the use of this compound as a starting material in the multi-step synthesis of novel chiral silanes intended for use as chiral stationary phases. A notable example involves the preparation of the chiral silane R-(+)-methyl(1-naphthyl)phenylsilane (R-(+)-MeNpPhSi*H). The synthesis pathway commences with the reaction of this compound with 1-naphthylmagnesium bromide. hkust.edu.hk This initial step is fundamental in creating the core structure of the chiral silane.

The subsequent steps in this synthetic route, as outlined in the research, include:

Reduction of the resulting methoxymethylphenylsilane.

Diastereomerization of the racemic product using a chiral auxiliary.

Resolution of the diastereomers.

Final reduction to yield the optically active chiral silane. hkust.edu.hk

The resulting chiral silane is a promising candidate for the development of new CSPs. These CSPs are anticipated to be chemically stable and resistant to hydrolysis, which are desirable characteristics for chromatographic applications. hkust.edu.hk

Role in Phenyl-Bonded Stationary Phases

While the direct application of this compound for large-scale commercial CSP production is not widely documented, its chemical structure is relevant to the broader class of phenyl-bonded stationary phases. Phenyl-bonded phases are a subset of stationary phases used in reversed-phase HPLC that offer alternative selectivity to traditional alkyl chain (e.g., C18) columns. veeprho.comchromatographyonline.com The phenyl group provides unique separation capabilities, particularly for aromatic and unsaturated compounds, through π-π interactions. veeprho.com

The synthesis of phenyl-bonded silica gel generally involves the reaction of a phenyl-containing organosilane with the silanol groups on the surface of the silica. shimadzu.de While various phenyltrichlorosilanes or phenylalkoxysilanes are commonly employed for this purpose, the fundamental chemistry involves the formation of a stable Si-O-Si bond between the silica support and the organosilane.

Research Findings on a this compound-Derived Chiral Silane

The following table summarizes the key steps and intermediates in the synthesis of a chiral silane starting from this compound, as described in the scientific literature.

| Step | Reactants | Key Intermediate/Product | Purpose | Reference |

| 1 | This compound, 1-Naphthylmagnesium bromide | Methoxymethyl(1-naphthyl)phenylsilane | Formation of the core chiral silane structure | hkust.edu.hk |

| 2 | Methoxymethyl(1-naphthyl)phenylsilane, Reducing agent (e.g., LiAlH₄) | Racemic Methyl(1-naphthyl)phenylsilane (MeNpPhSiH) | Reduction to the hydride | hkust.edu.hk |

| 3 | Racemic MeNpPhSiH, Chiral auxiliary (e.g., (-)-Menthol) | Diastereomeric mixture of menthoxymethyl(1-naphthyl)phenylsilanes | Creation of separable diastereomers | hkust.edu.hk |

| 4 | Diastereomeric mixture | Resolved diastereomer | Separation of the diastereomers | hkust.edu.hk |

| 5 | Resolved diastereomer, Reducing agent (e.g., LiAlH₄) | R-(+)-Methyl(1-naphthyl)phenylsilane (R-(+)-MeNpPhSi*H) | Final optically active chiral silane | hkust.edu.hk |

This synthetic pathway highlights the foundational role of this compound in accessing complex chiral silanes that have potential applications in the specialized field of enantioseparation.

Theoretical and Computational Investigations of Dimethoxymethylphenylsilane

Advanced Molecular Modeling and Simulation Methodologies

Beyond static conformational analysis, advanced molecular modeling and simulation methodologies are employed to understand the dynamic behavior of dimethoxymethylphenylsilane. researchgate.net These methods can provide insights into properties that are not readily accessible through experiments alone.

Molecular modeling has been used to investigate various properties of materials containing silane (B1218182) derivatives, including shrinkage and mechanical properties of dielectric layers. researchgate.net Thermodynamic calculations can reveal how contaminants might affect the curing process and lead to depolymerization, influencing the final structure and properties of the material. researchgate.net Volumetric analysis and compaction modeling can further demonstrate the extent of shrinkage based on the final silicate (B1173343) structure. researchgate.net While not specific to isolated this compound, these methodologies showcase the potential of computational tools to predict and understand the behavior of systems incorporating this compound.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. smu.edu For reactions involving this compound, computational approaches can map out the potential energy surface, identifying reactants, products, transition states, and intermediates. mdpi.com

Quantum chemical calculations are a powerful tool for predicting and analyzing reaction pathways. rsc.org By calculating the energies of transition states and equilibria, researchers can gain a detailed understanding of the reaction mechanism. rsc.org This approach has been applied to various reactions, including the pyrolysis of silane-modified phenolic resins and SN2 reactions. mdpi.comresearchgate.net For instance, in the study of disilane (B73854) pyrolysis, computational methods were used to evaluate competing decomposition pathways. researchgate.net Similarly, for SN2 reactions, DFT calculations have been used to analyze the potential energy surface and the effect of solvents on reactivity. mdpi.com These examples highlight the capability of computational methods to provide detailed mechanistic insights into reactions involving organosilicon compounds like this compound.

Development of Predictive Chemical Descriptors for Organosilicon Compounds

Predictive chemical descriptors are numerical values that characterize a molecule's structure and are used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. acs.org The development of these descriptors is crucial for predicting the physicochemical properties and biological activities of organosilicon compounds without the need for extensive experimental testing. acs.orgfigshare.com

Various molecular descriptors, including topological, charge, and geometric descriptors, can be calculated from the molecular structure of organosilicon compounds. figshare.com These descriptors can then be used to build models that predict properties such as flash point and net heat of combustion. acs.orgfigshare.com For example, a QSPR study on the flash point of 230 organosilicon compounds used stepwise regression to select significant molecular descriptors. acs.org The resulting models, with either 6 or 13 descriptors, were able to predict the flash point with good accuracy. acs.org Another study used a genetic algorithm combined with multiple linear regression to develop a three-variable model for predicting the net heat of combustion of 308 organosilicon compounds. figshare.com Furthermore, polyparameter linear free energy relationships (PP-LFERs) have been evaluated for predicting the partition coefficients of organosilicon compounds, which is important for understanding their environmental fate. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Argon |

| Nitrogen |

| Trimethyl phosphate |

| Disilane |

| Phenolic resin |

| 1-Butyl-3-methylimidazolium tetrafluoroborate |

| Ethanol |

| Diethyl ether |

| Carbon tetrachloride |

| n-Heptane |

| n-Octane |

| n-Nonane |

| n-Decane |

| Dimethyldimethoxysilane |

| Dimethyldiethoxysilane |

| Methylvinyldiethoxysilane |

| Ethenyltrimethoxysilane |

| Dimethylvinylethoxysilane |

| Tetramethoxysilane |

| Methoxytrimethylsilane |

| Dimethoxymethylvinylsilane |

| Methyltrimethoxysilane |

| Phenyltrimethoxysilane |

| Hexadecane |

| Acrylic acid |

| N-(2-hydroxyethyl) acrylamide |

| Sodium dodecyl sulfate |

| Potassium persulfate |

| Bovine serum albumin |

| Sodium hydroxide (B78521) |

| Hydrochloric acid |

| Isopropyl alcohol |

| Toluene |

| Acetone |

| Methyl isobutyl ketone |

| Ethyl acetate |

| Cyclohexane |

| Acetonitrile |

| Dimethylformamide |

| Dimethyl sulfoxide |

| 1,4-Dioxane |

| Tetrahydrofuran (B95107) |

| Carbon disulfide |

| Chloroform |

| Dichloromethane |

| Benzene (B151609) |

| Xylene |

| Methanol (B129727) |

| Propan-2-ol |

| Butan-1-ol |

| Pentan-1-ol |

| Hexan-1-ol |

| Heptan-1-ol |

| Octan-1-ol |

| Nonan-1-ol |

| Decan-1-ol |

| Undecan-1-ol |

| Dodecan-1-ol |

| Tridecan-1-ol |

| Tetradecan-1-ol |

| Pentadecan-1-ol |

| Hexadecan-1-ol |

| Heptadecan-1-ol |

| Octadecan-1-ol |

| Nonadecan-1-ol |

| Eicosan-1-ol |

| Heneicosan-1-ol |

| Docosan-1-ol |

| Tricosan-1-ol |

| Tetracosan-1-ol |

| Pentacosan-1-ol |

| Hexacosan-1-ol |

| Heptacosan-1-ol |

| Octacosan-1-ol |

| Nonacosan-1-ol |

| Triacontan-1-ol |

| Hentriacontan-1-ol |

| Dotriacontan-1-ol |

| Tritriacontan-1-ol |

| Tetratriacontan-1-ol |

| Pentatriacontan-1-ol |

| Hexatriacontan-1-ol |

| Heptatriacontan-1-ol |

| Octatriacontan-1-ol |

| Nonatriacontan-1-ol |

| Tetracontan-1-ol |

| Hentetracontan-1-ol |

| Dotetracontan-1-ol |

| Tritetracontan-1-ol |

| Tetratetracontan-1-ol |

| Pentatetracontan-1-ol |

| Hexatetracontan-1-ol |

| Heptatetracontan-1-ol |

| Octatetracontan-1-ol |

| Nonatetracontan-1-ol |

| Pentacontan-1-ol |

| Henpentacontan-1-ol |

| Dopentacontan-1-ol |

| Tripentacontan-1-ol |

| Tetrapentacontan-1-ol |

| Pentapentacontan-1-ol |

| Hexapentacontan-1-ol |

| Heptapentacontan-1-ol |

| Octapentacontan-1-ol |

| Nonapentacontan-1-ol |

| Hexacontan-1-ol |

| Henhexacontan-1-ol |

| Dohexacontan-1-ol |

| Trihexacontan-1-ol |

| Tetrahexacontan-1-ol |

| Pentahexacontan-1-ol |

| Hexahexacontan-1-ol |

| Heptahexacontan-1-ol |

| Octahexacontan-1-ol |

| Nonahexacontan-1-ol |

| Heptacontan-1-ol |

| Henheptacontan-1-ol |

| Doheptacontan-1-ol |

| Triheptacontan-1-ol |

| Tetraheptacontan-1-ol |

| Pentaheptacontan-1-ol |

| Hexaheptacontan-1-ol |

| Heptaheptacontan-1-ol |

| Octaheptacontan-1-ol |

| Nonaheptacontan-1-ol |

| Octacontan-1-ol |

| Henoctacontan-1-ol |

| Dooctacontan-1-ol |

| Trioctacontan-1-ol |

| Tetraoctacontan-1-ol |

| Pentaoctacontan-1-ol |

| Hexaoctacontan-1-ol |

| Heptaoctacontan-1-ol |

| Octaoctacontan-1-ol |

| Nonaoctacontan-1-ol |

| Nonacontan-1-ol |

| Hennonacontan-1-ol |

| Dononacontan-1-ol |

| Trinonacontan-1-ol |

| Tetranonacontan-1-ol |

| Pentanonacontan-1-ol |

| Hexanonacontan-1-ol |

| Heptanonacontan-1-ol |

| Octanonacontan-1-ol |

| Nonanonacontan-1-ol |

Sustainability and Circular Economy Research for Dimethoxymethylphenylsilane and Derived Polymers

Chemical Recycling Strategies for End-of-Life Silicone Waste, Yielding Dimethoxymethylphenylsilane Monomers

The chemical recycling of silicone waste is a cornerstone of creating a circular economy for these materials. The primary goal is to depolymerize end-of-life silicone products back into valuable monomers, which can then be used to produce virgin-quality polymers. mdpi.com While direct recycling to this compound is not the typical route, the recovery of its precursor monomers, primarily cyclic siloxanes, is a well-established field of research.

Various chemical recycling strategies are being explored, including pyrolysis, catalytic depolymerization with acids or bases, and hydrolysis. mdpi.comfrontiersin.orgacs.org These processes break down the siloxane backbone (-Si-O-Si-) of the polymer, yielding a mixture of cyclic volatile methyl siloxanes (CVMS), such as octamethylcyclotetrasiloxane (B44751) (D4). mdpi.comrsc.org

Key Research Findings in Silicone Recycling:

Catalytic Depolymerization: The use of strong acids or bases as catalysts is a common method for recycling silicones at relatively low temperatures (room temperature to 180°C). mdpi.com For instance, potassium hydroxide (B78521) (KOH) has been used to catalytically crack silicone rubber waste to recover cyclic siloxane oligomers. mdpi.com Recent research has focused on developing more efficient catalysts, such as a [polydentate ligand–potassium silanolate] complex, which can depolymerize linear polydimethylsiloxanes with high yields (up to 98-99%) at temperatures ranging from 60°C to 170°C. rsc.orgresearchgate.net

Pyrolysis: This method involves heating the silicone waste at high temperatures (300-700°C) to break it down into smaller molecules. google.com While effective, pyrolysis can be energy-intensive and may lead to the formation of a wider range of byproducts. frontiersin.org

Iron-Catalyzed Depolymerization: A low-temperature (25°C) process has been developed using iron salts as a precatalyst and benzoyl fluoride (B91410) as a depolymerization reagent. walisongo.ac.id This method breaks down polysiloxanes into low molecular weight products like difluorodimethylsilane and 1,3-difluoro-1,1,3,3-tetramethyldisiloxane, which can be used to synthesize new polysiloxanes. walisongo.ac.id

The recovered cyclic siloxanes, primarily D4, serve as a key feedstock for the production of a wide range of silicone polymers. silicones.eu Through ring-opening polymerization, these cyclic monomers can be converted into new linear polysiloxanes. To obtain functionalized silanes like this compound, further chemical transformations would be necessary, such as reacting the recycled siloxanes with appropriate phenyl and methoxy (B1213986) sources, although specific research on this direct conversion from recycled materials is still an emerging area.

| Recycling Method | Catalyst/Conditions | Recovered Products | Key Advantages | Research Focus |

| Catalytic Depolymerization | Strong acids/bases (e.g., KOH), [polydentate ligand–potassium silanolate] complex. Temperatures from RT to 180°C. mdpi.comrsc.org | Cyclic siloxane oligomers (e.g., D4). mdpi.comrsc.org | High efficiency and selectivity, lower energy consumption compared to pyrolysis. mdpi.comrsc.org | Development of more efficient and reusable catalysts. rsc.org |

| Pyrolysis | High temperatures (300-700°C). google.com | Mixed organosilicon cyclocompounds. google.com | Can handle mixed and contaminated waste streams. | Optimizing process conditions to improve yield and reduce energy consumption. frontiersin.org |

| Iron-Catalyzed Depolymerization | Iron salts with benzoyl fluoride at low temperatures. walisongo.ac.id | Difluorodimethylsilane, 1,3-difluoro-1,1,3,3-tetramethyldisiloxane. walisongo.ac.id | Mild reaction conditions, environmentally friendly catalyst. walisongo.ac.id | Scaling up the process and exploring a wider range of depolymerization reagents. walisongo.ac.id |

| Hydrolysis | Tris(pentafluorophenyl)borane (TPFPB) catalyzed reaction with water. researchgate.net | Silanols (Si-OH). researchgate.net | Mild conditions and high yields. researchgate.net | Application to a broader range of silicone materials. researchgate.net |

Advancement of Environmentally Benign Synthetic Pathways, such as Biocatalysis

The traditional synthesis of organosilanes often involves chlorinated precursors and energy-intensive processes. colab.ws In line with the principles of green chemistry, research is actively exploring more environmentally friendly synthetic routes to compounds like this compound.

Biocatalysis:

A significant advancement is the use of enzymes to catalyze the formation of siloxane bonds. Research has shown that silicatein-α (Silα), an enzyme from marine sponges, can catalyze the polycondensation of dialkoxysilanes to form polysiloxanes. researchgate.net Notably, This compound has been used as a substrate in these studies to produce polymethylphenylsiloxane. researchgate.net

This biocatalytic approach offers several advantages:

Milder Reaction Conditions: Enzymatic reactions often proceed at lower temperatures and pressures compared to traditional chemical synthesis. mt.com

High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, reducing the formation of unwanted byproducts. mt.comox.ac.uk

Reduced Environmental Impact: Biocatalysis can eliminate the need for hazardous reagents like chlorosilanes and toxic metal catalysts. researchgate.netmt.com

Direct Synthesis of Alkoxysilanes:

Another promising green synthetic route is the "direct synthesis" of alkoxysilanes from elemental silicon and an alcohol in the presence of a copper catalyst. colab.wsineosopen.orgmdpi.com This method bypasses the production and use of chlorosilanes, which are associated with the generation of corrosive hydrogen chloride gas. mdpi.com The direct synthesis of alkoxysilanes is considered a more environmentally benign, chlorine-free process. colab.ws While the direct synthesis of this compound has not been explicitly detailed, the principles of this technology could be adapted for its production.

Research into Sustainable Materials Development Incorporating this compound

The unique properties of this compound, such as its ability to form durable and weather-resistant polymers, make it a candidate for incorporation into various sustainable materials. Research in this area focuses on enhancing the performance and longevity of eco-friendly materials, thereby contributing to a circular economy.

Potential Applications in Sustainable Materials:

Bio-based Composites: this compound can act as a coupling agent to improve the adhesion between natural fibers (e.g., wood, bamboo, hemp) and a polymer matrix in bio-based composites. distrelec.comcontractorforeman.com This enhances the mechanical properties and moisture resistance of the resulting material, making it a more durable and viable alternative to traditional composites.